8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane
Brand Name: Vulcanchem
CAS No.: 101607-39-0
VCID: VC0035028
InChI: InChI=1S/C15H26N2O/c1-3-13(2)10-16-11-14-6-7-15(12-16)17(14)8-4-5-9-18/h3,9,14-15H,4-8,10-12H2,1-2H3/b13-3+
SMILES: CC=C(C)CN1CC2CCC(C1)N2CCCC=O
Molecular Formula: C15H26N2O
Molecular Weight: 250.38 g/mol

8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane

CAS No.: 101607-39-0

Main Products

VCID: VC0035028

Molecular Formula: C15H26N2O

Molecular Weight: 250.38 g/mol

8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane - 101607-39-0

CAS No. 101607-39-0
Product Name 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane
Molecular Formula C15H26N2O
Molecular Weight 250.38 g/mol
IUPAC Name 4-[3-[(E)-2-methylbut-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]butanal
Standard InChI InChI=1S/C15H26N2O/c1-3-13(2)10-16-11-14-6-7-15(12-16)17(14)8-4-5-9-18/h3,9,14-15H,4-8,10-12H2,1-2H3/b13-3+
Standard InChIKey PLVPBCILDZUVLX-UHFFFAOYSA-N
Isomeric SMILES C/C=C(\C)/CN1CC2CCC(C1)N2CCCC=O
SMILES CC=C(C)CN1CC2CCC(C1)N2CCCC=O
Canonical SMILES CC=C(C)CN1CC2CCC(C1)N2CCCC=O
Synonyms 8-Butyryl-3-(2-methyl-2-butenyl)-3,8-diazabicyclo(3.2.1)octane
PubChem Compound 6435669
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator